molecular formula C12H11ClN2O3 B1310303 [1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid CAS No. 1015844-55-9

[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid

Cat. No.: B1310303
CAS No.: 1015844-55-9
M. Wt: 266.68 g/mol
InChI Key: WIRAZEKGSQADAD-UHFFFAOYSA-N
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Description

[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Common reagents and catalysts used in these processes include palladium catalysts for cross-coupling reactions and oxidizing agents for hydroxylation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The chloro-phenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a phenyl-substituted pyrazole derivative.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. This compound may inhibit or activate certain pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    [1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    [1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-butyric acid: Similar structure but with a butyric acid moiety.

Uniqueness

The unique combination of the chloro-phenyl group, hydroxyl group, and pyrazole ring in [1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid contributes to its distinct chemical properties and potential applications. Its specific substitution pattern and functional groups make it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-3-8(13)5-9/h2-5,14H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRAZEKGSQADAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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